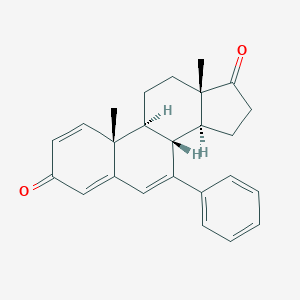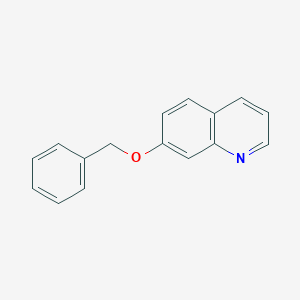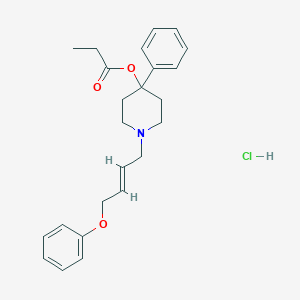
1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯
描述
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a synthetic organic compound known for its structural similarity to curcumin, a natural product found in turmeric. This compound is part of the diarylpentanoid family and has been studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cells.
作用机制
Target of Action
The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .
Mode of Action
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .
Pharmacokinetics
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.
Result of Action
The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .
生化分析
Biochemical Properties
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to have greater cytotoxicity effect on SW480 and SW620 human colon cancer cells compared to curcumin . The compound’s interactions with these biomolecules can lead to changes in cellular processes, including cell proliferation and apoptosis .
Cellular Effects
The effects of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene on cells are significant. It has been shown to inhibit cell proliferation and induce apoptosis in primary and metastatic human colon cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exerts its effects through various mechanisms. It has been shown to increase caspase-3 activity and decrease Bcl-2 protein level in both colon cancer cell lines . These changes in gene expression and enzyme activity contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
Over time, the effects of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene on cells can change. It has been shown to have a greater anti-proliferative effect on colon cancer cells compared to curcumin at 48 and 72 hours
准备方法
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be synthesized through a Claisen-Condensation reaction. This process involves the reaction of vanillin derivatives with acetone in an acidic medium under ultrasonic irradiation conditions (40 kHz) . The reaction typically yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of ultrasonic irradiation and controlled reaction conditions ensures high yield and purity of the compound .
化学反应分析
Types of Reactions
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Amino and thiol-substituted derivatives.
相似化合物的比较
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its structural modifications compared to curcumin, which result in improved pharmacokinetic profiles, including increased half-life, better absorption, and lower metabolism . Similar compounds include:
Curcumin: The parent compound with well-documented anti-inflammatory and anti-cancer properties.
1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione: Another curcumin analogue with similar biological activities.
1,5-Diaryl-penta-1,4-dien-3-ones: A class of compounds with structural similarities and potential pharmacological applications.
属性
IUPAC Name |
4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















